6-Chloro-2-hydroxyquinoline

Description

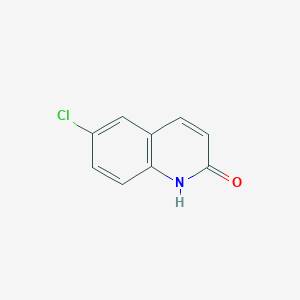

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEBWFGRUPIVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315975 | |

| Record name | 6-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-67-9 | |

| Record name | 1810-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Physicochemical & Structural Properties

An In-depth Technical Guide to the Core Properties of 6-Chloro-2-hydroxyquinoline

This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explore the causality behind its properties and applications, grounding all claims in authoritative references. We will delve into its fundamental physicochemical characteristics, the critical concept of its tautomerism, synthetic methodologies, spectroscopic signature, and its role as a valuable scaffold in modern drug discovery.

This compound, also known by its tautomeric name 6-chloro-1H-quinolin-2-one, is a substituted quinoline derivative.[1] The presence of the chloro-substituent at the 6-position and the hydroxyl/keto group at the 2-position imparts specific electronic and steric properties that are pivotal for its reactivity and biological activity.[2]

Key Data Summary

A consolidation of its fundamental properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 1810-67-9 | [1][3] |

| Molecular Formula | C₉H₆ClNO | [3][4] |

| Molecular Weight | 179.60 g/mol | [3][4] |

| Appearance | White to pink tabular crystal; light yellow to pink powder (industrial grade) | [5] |

| Synonyms | 6-Chloro carbostyril; 6-chloro-1H-quinolin-2-one | [1] |

The Decisive Role of Tautomerism

A foundational concept for understanding the chemistry of 2-hydroxyquinolines is prototropic tautomerism.[6] this compound exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms. This equilibrium is not a static feature but is highly sensitive to the molecular environment, particularly the solvent.[7]

-

Enol Form (Lactim): this compound. This form contains a hydroxyl (-OH) group at the C2 position and retains a higher degree of aromaticity in the heterocyclic ring.[6]

-

Keto Form (Lactam): 6-chloro-1H-quinolin-2-one. This tautomer features a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom.[6]

In polar solvents, the equilibrium overwhelmingly favors the more polar keto (lactam) form, which is better stabilized by solvent interactions.[7] This preference is critical as it dictates the molecule's hydrogen bonding capabilities and its interactions with biological targets.[6]

Caption: Tautomeric equilibrium of this compound.

Synthesis Methodologies: A Practical Approach

The synthesis of this compound is crucial for its application as an intermediate.[5][8] One established method involves the cyclization and reduction of a substituted acetoacetanilide.[8] This approach has been refined to improve yield, reduce waste, and simplify operations compared to older methods that generated significant aqueous waste.[5]

Example Synthetic Workflow: From p-Chloro-m-nitroacetoacetanilide

This process illustrates a "one-pot" method to improve efficiency and environmental friendliness.[8]

Caption: Simplified one-pot synthesis workflow.

Experimental Protocol: Raney Nickel Catalyzed Reduction

The following protocol is a conceptual representation based on described methodologies.[8]

-

Vessel Preparation: To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, chloro-o-nitro-acetoacetanilide (0.1 mol).

-

Solvent & Base Addition: Introduce a mixed solvent system, such as ethanol and water, and an alkaline solution to facilitate the initial closed-loop reaction.

-

Catalyst Introduction: Add Raney Nickel as the catalyst under an inert atmosphere.

-

Reduction: Introduce hydrazine hydrate as the reducing agent. The reaction temperature is controlled, for instance, at 30°C for a period of 2 hours.[8]

-

Work-up & Isolation: Upon reaction completion (monitored by TLC), the catalyst is filtered off. The ethanol can be recovered via distillation under reduced pressure.[8] The remaining aqueous solution is acidified to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried to yield this compound. Further purification can be achieved by recrystallization.

Expertise Insight: The choice of a "one-pot" method using a mixed organic-aqueous solvent system is a deliberate process engineering decision.[8] It minimizes the handling of intermediates and reduces the overall volume of acidic and basic aqueous waste, which is a significant improvement over traditional multi-step syntheses that require large volumes of water.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation. The observed data is a direct reflection of the dominant tautomeric form in the chosen solvent, which is typically the keto (lactam) form.

| Spectroscopic Technique | Expected Characteristics for 6-chloro-1H-quinolin-2-one (Keto Form) |

| ¹H NMR | Aromatic protons (H3, H4, H5, H7, H8) would appear in the aromatic region (~6.5-8.0 ppm). The N-H proton would likely appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | A peak corresponding to the carbonyl carbon (C2) would be expected in the downfield region (~160-170 ppm). Other aromatic carbons would appear in their characteristic region (~115-140 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O (amide carbonyl) stretch would be prominent around 1650-1670 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3200-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (179.60), along with a characteristic M+2 peak (~1/3 the intensity) due to the ³⁷Cl isotope. |

Trustworthiness through Validation: The presence of a strong carbonyl (C=O) peak in the IR spectrum and the absence of a sharp hydroxyl (-OH) peak provides strong, self-validating evidence that the keto (lactam) form predominates in the solid state or in common NMR solvents like DMSO-d₆.[7][9]

Applications in Research and Development

This compound is not just a laboratory chemical; it is a key intermediate in the synthesis of high-value commercial products and a privileged scaffold in drug discovery.

-

Agrochemicals: It is a critical intermediate for the synthesis of the herbicide quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[5][8]

-

Medicinal Chemistry & Drug Discovery: The quinoline core is a well-established pharmacophore. The this compound scaffold serves as a starting point for developing potent kinase inhibitors for cancer therapy.[2] The quinoline core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases.[2] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[2]

Caption: Key application pathways for this compound.

Safety and Handling

Proper handling of this compound is essential in a research setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).[1][10]

GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Recommended Precautionary Measures

| Precaution Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/eye protection/face protection.[1][10] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][10] |

| P405 | Store locked up.[1][10] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][10] |

Self-Validating Protocol: Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling the chemical.[1][10] Engineering controls (e.g., fume hood) should be the primary means of exposure control, supplemented by appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[11]

References

- Synthesis method of 2-chloro-6-chloroquinoxaline.

-

GHS 11 (Rev.11) SDS Word Download CAS: 1810-67-9 Name: this compound . XiXisys. [Link]

- New preparation process of 6-chloro-2-hydroxyquinoxaline.

-

2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 . PubChem - NIH. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 9. This compound(1810-67-9) 1H NMR spectrum [chemicalbook.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-67-9 Name: this compound [xixisys.com]

- 11. chemicalbook.com [chemicalbook.com]

physicochemical characteristics of 6-Chloro-2-hydroxyquinoline

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-hydroxyquinoline

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Recognized as a crucial scaffold, its derivatives have shown potential in a variety of therapeutic areas, notably as kinase inhibitors for cancer therapy.[1][2] This technical guide provides a comprehensive analysis of the core . We will delve into its structural properties, with a critical focus on the governing principle of lactam-lactim tautomerism, which dictates its spectral and solubility behavior. Furthermore, this document furnishes detailed, field-proven experimental protocols for its characterization, including solubility determination and spectroscopic analysis. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their work.

Introduction to this compound

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3] The introduction of specific substituents, such as a chlorine atom at the 6-position and a hydroxyl group at the 2-position, imparts unique electronic and steric properties that are highly valuable for molecular design. The 6-chloro substituent can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic profiles, while the 2-hydroxy group plays a pivotal role in the molecule's structural and reactive nature.[1]

Core Molecular Structure and Tautomerism

A foundational concept for understanding this compound is its existence in a tautomeric equilibrium. It is not a single, static entity but a dynamic equilibrium between two forms: the lactim (enol) form, which is this compound, and the more stable lactam (keto) form, known as 6-Chloro-2(1H)-quinolone.[4] This equilibrium is paramount as it influences nearly all of its physicochemical properties, from solubility and melting point to its spectroscopic signature. While the lactim form may be present, the equilibrium overwhelmingly favors the lactam form in most environments, especially in polar solvents.[4] Therefore, most analytical data collected in solution reflects the properties of the 6-Chloro-2(1H)-quinolone tautomer.

Caption: Lactam-Lactim tautomerism of this compound.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. This section summarizes the key physicochemical data for this compound.

General Identifiers and Properties

The following table consolidates the primary identifiers and experimentally determined properties of the compound.

| Property | Value | Reference |

| CAS Number | 1810-67-9 | [5][6] |

| Molecular Formula | C₉H₆ClNO | [5][6] |

| Molecular Weight | 179.61 g/mol | [5] |

| Appearance | Brown to reddish-brown solid | [7] |

| Melting Point | 267 °C | [5] |

| SMILES | Oc1ccc2cc(Cl)ccc2n1 | [5] |

| InChIKey | OJEBWFGRUPIVSD-UHFFFAOYSA-N | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological assays. Consistent with its predominantly nonpolar, heterocyclic structure and the stable lactam form, it exhibits low aqueous solubility.

-

Organic Solvents: Generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[2][8]

The choice of solvent is critical. For instance, in synthetic chemistry, a solvent that fully solubilizes the compound is necessary for homogeneous reaction kinetics. Conversely, for purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal.

Acid-Base Properties (pKa)

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and offering insights into its structure and electronic environment. The data presented here primarily reflects the dominant lactam tautomer, 6-Chloro-2(1H)-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For 6-Chloro-2(1H)-quinolone, one would expect to see distinct signals for the aromatic protons on both the benzene and pyridine rings. The N-H proton of the lactam form typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The most downfield signal is typically the carbonyl carbon (C=O) of the lactam ring, appearing around 160-170 ppm.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The absorption maxima (λmax) are sensitive to the solvent and the pH of the solution.[12] For quinoline derivatives, the spectra typically show multiple absorption bands corresponding to π→π* transitions within the aromatic system.[13][14] Altering the pH can cause shifts in these maxima as different protonated or deprotonated species are formed, a phenomenon that can be leveraged to determine the compound's pKa values spectrophotometrically.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most diagnostic peak for confirming the dominant lactam structure of 6-Chloro-2(1H)-quinolone is a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1650-1690 cm⁻¹ region. The N-H stretching vibration would also be present, usually as a broad band around 3200-3400 cm⁻¹.[13]

Experimental Protocols for Characterization

To ensure scientific integrity, all characterization must follow robust, validated protocols. The following sections provide step-by-step methodologies for key analytical procedures.

Protocol: Determination of Solubility via the Gravimetric Method

This protocol provides a reliable method for quantifying the solubility of this compound in a specific organic solvent at a set temperature.[8]

Causality: The gravimetric method is a direct and absolute measure of solubility. It relies on creating a saturated solution, separating a precise volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute. Its accuracy depends on precise measurements of volume and mass and ensuring the solution is truly saturated and stable during sampling.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.

-

Sampling: Remove the vials from the shaker and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant. Crucial Insight: Use a pre-warmed syringe and filter (0.45 µm) to prevent premature precipitation of the solute due to temperature changes.

-

Mass Determination: Transfer the filtered supernatant into a pre-weighed evaporation dish and record the exact mass.

-

Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 60-80°C) until a constant weight is achieved.

-

Calculation: The solubility is calculated using the final mass of the dried solid and the volume of the supernatant taken.

Protocol: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its hydrogen-bond accepting nature slows the exchange of the N-H proton, allowing it to be observed as a distinct signal.

-

Analysis: Transfer the solution to a clean, dry NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Protocol: Determination of λmax via UV-Vis Spectroscopy

This protocol details the process for determining the wavelength of maximum absorbance (λmax) and creating a calibration curve for quantitative analysis.

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol.

-

Determination of λmax: Dilute a small aliquot of the stock solution and scan its absorbance from 200 to 400 nm to identify the wavelength(s) of maximum absorbance.

-

Calibration Curve: Prepare a series of 5-7 standard solutions with decreasing concentrations via serial dilution of the stock solution.

-

Measurement: Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank reference.

-

Plotting: Plot a graph of absorbance versus concentration. The resulting data should be linear and adhere to the Beer-Lambert law. This curve can then be used to determine the concentration of unknown samples.

Chemical Stability and Reactivity

While specific degradation studies on this compound are not extensively published, general knowledge of related heterocyclic systems provides valuable insight.[15] The lactam structure imparts significant aromatic stability. However, like other aromatic aldehydes and ketones, it can be susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.[16]

Handling and Storage:

-

Store in a cool, dry, and dark place to prevent potential photodegradation.

-

Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

-

For solutions, it is advisable to prepare them fresh before use, especially if the solvent is acidic or basic.[16]

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules. Its rigid scaffold is ideal for presenting substituents in a well-defined three-dimensional space, making it a powerful core for structure-activity relationship (SAR) studies. A notable application is in the development of kinase inhibitors, where the quinoline core can act as a mimic of the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases involved in cancer signaling pathways.[1]

Conclusion

This compound is a compound whose physicochemical properties are fundamentally governed by its lactam-lactim tautomeric equilibrium. Its characterization requires a nuanced understanding of this principle, influencing everything from solvent choice for NMR analysis to the interpretation of IR spectra. With low aqueous solubility, a high melting point, and a stable crystalline form, it is well-suited as an intermediate in multi-step synthetic campaigns. The robust experimental protocols provided in this guide offer a validated framework for researchers to accurately characterize this compound, ensuring data integrity and facilitating its successful application in the critical field of drug discovery.

References

-

This compound - Stenutz. [Link]

- CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google P

- CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google P

-

Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. [Link]

-

6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2 - PubChem. [Link]

-

6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem. [Link]

-

UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... - ResearchGate. [Link]

-

Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchGate. [Link]

-

Methyl 6-Chloro-2-hydroxy-4-phenylquinoline-3-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug - ACS Publications. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]

-

2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 - PubChem - NIH. [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. [Link]

-

8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [stenutz.eu]

- 6. scbt.com [scbt.com]

- 7. 8-CHLORO-2-HYDROXYQUINOLINE | 23981-25-1 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(1810-67-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Chloro-2-hydroxyquinoline (CAS: 1810-67-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

6-Chloro-2-hydroxyquinoline, also known as 6-chloro-2(1H)-quinolone, is a halogenated heterocyclic compound built upon the privileged quinoline scaffold. While specific research on this molecule is focused, its structural motifs are central to a vast range of biologically active agents, positioning it as a compound of significant interest for synthetic and medicinal chemistry. Its derivatives have demonstrated potent anticancer activities, and the broader class of chloro-substituted quinolones is foundational to therapeutics ranging from antimalarials to kinase inhibitors. This guide provides a comprehensive overview of the physicochemical properties, a robust and validated synthetic route, potential mechanisms of action, and key applications in drug discovery for this compound, serving as a critical resource for its utilization in a research and development setting.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] First isolated in 1834, its derivatives form the basis of numerous pharmaceuticals due to their ability to act as versatile pharmacophores, engaging in various biological interactions such as DNA intercalation, enzyme inhibition, and receptor binding.[2] The introduction of substituents, such as the chloro group at the 6-position and a hydroxyl (or its keto tautomer, quinolone) at the 2-position, profoundly modulates the molecule's electronic, steric, and pharmacokinetic properties. The 6-chloro substituent, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability.[3] This strategic functionalization makes this compound a valuable building block for generating novel molecular entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Identity and Nomenclature

-

Systematic Name: 6-Chloro-1H-quinolin-2-one

-

Common Names: this compound, 6-Chloro carbostyril

-

CAS Number: 1810-67-9

-

Tautomerism: It is critical to recognize that this compound exists in a tautomeric equilibrium between the hydroxyquinoline (enol) form and the quinolone (keto) form, with the keto form generally predominating in the solid state and in various solvents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClNO | [4][5] |

| Molecular Weight | 179.60 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 265-269 °C | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [6] |

| InChI Key | OJEBWFGRUPIVSD-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=CC(=O)N2 | [4] |

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the compound post-synthesis. Expected spectroscopic data are as follows:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect distinct signals for the aromatic protons on both rings, with chemical shifts and coupling constants characteristic of the quinolone system. The N-H proton of the quinolone tautomer would likely appear as a broad singlet at a downfield chemical shift (>11 ppm).

-

¹³C NMR: The spectrum will show nine distinct carbon signals, including the characteristic carbonyl carbon of the quinolone form typically resonating around 160-165 ppm.

-

FT-IR: Key vibrational bands would include a strong C=O stretch (around 1650-1670 cm⁻¹) for the quinolone tautomer and an N-H stretch (around 3100-3300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). The nominal mass would be m/z 179.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is paramount for any research program. For 2-hydroxyquinolines, the Knorr Quinoline Synthesis is the most direct and historically validated method.[7][8][9] It involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. The following two-step procedure is recommended for the preparation of this compound from commercially available starting materials.

Synthetic Workflow Diagram

Caption: Two-step Knorr synthesis of this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-(4-chlorophenyl)-3-oxobutanamide

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or a short-path distillation head), combine 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Reaction: Heat the mixture to 110-120 °C. Ethanol will begin to distill off as the condensation reaction proceeds.

-

Monitoring: Continue heating for 2-3 hours or until the theoretical amount of ethanol has been collected, indicating the reaction is complete. The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. The crude product, N-(4-chlorophenyl)-3-oxobutanamide, will often solidify upon cooling. It can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality Insight: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the aniline starting material. Heating drives the equilibrium towards the product by removing the ethanol byproduct.

Step 2: Synthesis of this compound (Knorr Cyclization)

-

Reagent Setup: To a flask containing concentrated sulfuric acid (a 5-10 fold mass excess relative to the anilide), cool the acid in an ice bath to 0-5 °C.

-

Addition: Slowly and portion-wise, add the dried N-(4-chlorophenyl)-3-oxobutanamide (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to 50-70 °C for 1-2 hours to ensure complete cyclization.[8]

-

Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, and analyzing the precipitate by TLC.

-

Work-up and Purification: Carefully pour the cooled reaction mixture onto a large volume of crushed ice. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid. The crude product can be purified by recrystallization from a solvent such as glacial acetic acid or a high-boiling solvent like dimethylformamide (DMF).

Self-Validating System: The success of this protocol is validated by the physical and spectroscopic data of the final product, which must match the known values for this compound. Purity can be confirmed by melting point analysis and chromatography (TLC, HPLC).

Purification and Characterization Workflow

Caption: Post-synthesis purification and characterization workflow.

Applications in Research and Drug Development

While not a drug itself, this compound is a powerful scaffold for building molecules with therapeutic potential. Its utility stems from the proven bioactivity of its derivatives and the broader quinolone class.

Role as a Scaffold in Medicinal Chemistry

The 2-quinolone core provides a rigid platform with strategically positioned hydrogen bond donors (N-H) and acceptors (C=O). This allows for predictable interactions within biological targets like enzyme active sites. The 6-chloro position offers a vector for modification or can be leveraged for its electronic and steric properties to enhance target binding and improve pharmacokinetic profiles.[3]

Biological Activities and Therapeutic Potential

The biological potential of this scaffold is best understood by examining its close analogs.

-

Anticancer Activity: Derivatives of the closely related 6-chloro-4-hydroxy-2-quinolone core have demonstrated significant antiproliferative activity against human colon cancer cell lines.[5] This activity is hypothesized to stem from the inhibition of key signaling kinases like PI3Kα, a critical node in cancer cell growth and survival pathways.[3][5]

| Compound Class | Cell Line | IC₅₀ (µM) | Putative Target | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | HCT-116 | 3.3 - 8.9 | PI3Kα | [5] |

| Caco-2 | 17.0 - 50.9 | PI3Kα | [5] |

-

Antimicrobial and Antifungal Activity: The 4-hydroxy-2-quinolone scaffold is known to be a privileged framework for developing antimicrobial agents.[10] Halogenation at the C-6 and C-7 positions has been shown to significantly increase antifungal activity.[10] Furthermore, other chlorinated hydroxyquinolines (e.g., 5-chloroquinolin-8-ol) show potent activity against Mycobacterium tuberculosis, partly through their ability to chelate essential metal ions.[11][12]

-

Antimalarial and Immunomodulatory Potential: The 7-chloro-4-aminoquinoline core is the basis for the famous antimalarial and antirheumatic drugs chloroquine and hydroxychloroquine.[13][14][15] These drugs function as weak bases that accumulate in acidic lysosomes, raising the pH and interfering with essential cellular processes like autophagy in host immune cells and hemoglobin digestion in the malaria parasite.[14][15] The structural similarity of this compound suggests it could serve as a starting point for novel immunomodulatory or antiprotozoal agents.

Workflow for Screening as a Kinase Inhibitor

Given the promising data for related compounds, a primary application for this scaffold is in the development of kinase inhibitors. The following workflow outlines a typical primary screening cascade.

Caption: High-level workflow for primary screening of a kinase inhibitor.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [4][16] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][16] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If dust is generated outside of a fume hood, use a NIOSH-approved particulate respirator.

-

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 1810-67-9) is more than a simple chemical reagent; it is a strategically designed building block with significant potential in drug discovery. Its synthesis via the Knorr reaction is robust and accessible. While direct biological data is sparse, the potent anticancer and antimicrobial activities of its close analogs provide a strong rationale for its use as a scaffold in medicinal chemistry programs. This guide has provided the foundational knowledge—from synthesis to safety and potential application—to empower researchers to effectively utilize this valuable compound in the pursuit of novel therapeutic agents.

References

-

Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69–115. [Link]

-

Al-Qawasmeh, R. A., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]

-

Merck Index Online. (n.d.). Knorr Quinoline Synthesis. [Link]

-

SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

- Verma, A., et al. (2023). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series.

-

QuimicaOrganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5046. [Link]

-

Wang, Y., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 24(20), 3650. [Link]

-

Wikipedia. (n.d.). Hydroxychloroquine. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(21), 3782. [Link]

-

ResearchGate. (n.d.). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]

-

Jones, C. P., & Anderson, K. W. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International, 43(6), 564-568. [Link]

-

El-Sayed, N. N. E., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 5(1), 16-52. [Link]

-

Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. [Link]

-

Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. [Link]

-

Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Therapy and pharmacological properties of hydroxychloroquine and chloroquine in treatment of systemic lupus erythematosus, rheumatoid arthritis and related diseases. Inflammopharmacology, 23(5), 231-269. [Link]

-

Eldebss, T. M. A., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 14(1), 108-116. [Link]

-

Belskaya, N. P., et al. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry, 17, 1934-1944. [Link]

-

ResearchGate. (n.d.). Nonclassical Biological Activities of Quinolone Derivatives. Retrieved from [Link]

-

Chen, Y. C., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3236-3237. [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

-

Ujfalusi, Z., et al. (2022). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 7(2), 2269-2282. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Knorr Quinoline Synthesis [drugfuture.com]

- 9. synarchive.com [synarchive.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 14. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. synarchive.com [synarchive.com]

6-Chloro-2-hydroxyquinoline molecular structure and weight

An In-Depth Technical Guide to 6-Chloro-2-hydroxyquinoline: Structure, Properties, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent platform for designing molecules that can effectively interact with biological targets. Within this important class of heterocycles, this compound holds particular significance. More accurately described by its predominant tautomeric form, 6-chloro-1H-quinolin-2-one , this compound serves as a valuable intermediate and a pharmacologically relevant scaffold in modern drug discovery. The presence of a chlorine atom at the 6-position critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential.[1][2]

This technical guide offers an in-depth exploration of 6-chloro-1H-quinolin-2-one, moving beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a practical understanding of its molecular structure, tautomerism, synthesis, and applications, grounded in established chemical principles.

Section 1: Molecular Structure and Physicochemical Properties

A foundational understanding of this compound begins with the recognition of its dynamic structural nature. This molecule exists in a tautomeric equilibrium, a chemical phenomenon that dictates its physical and biological properties.

The Critical Role of Keto-Enol Tautomerism

This compound (the enol or lactim form) rapidly interconverts with its keto (or lactam) isomer, 6-chloro-1H-quinolin-2-one. For 2-hydroxyquinolines, this equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the cyclic amide (lactam) structure.[3] The crystal structure of the compound confirms that it exists as 6-chloro-quinolin-2(1H)-one in the solid state.[4] This structural preference is paramount, as it determines the molecule's hydrogen bonding capabilities and overall shape, which are key determinants of its interaction with biological macromolecules.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Data Summary

The essential physicochemical properties of 6-chloro-1H-quinolin-2-one are summarized below. This data is critical for experimental design, including solvent selection for synthesis, purification, and formulation.

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-1H-quinolin-2-one | [4] |

| Synonyms | This compound, 6-chloro carbostyril | |

| CAS Number | 1810-67-9 | [5] |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.60 g/mol | |

| Appearance | Off-white powder/solid | [5] |

| Melting Point | 265-269 °C |

Section 2: Synthesis and Reactivity

The synthesis of 2-quinolones is a well-established area of organic chemistry. The most reliable and direct route for this class of compounds is the Knorr quinoline synthesis, which is favored over other named reactions like the Conrad-Limpach synthesis that typically yield 4-quinolone isomers.

Causality of the Knorr Synthesis

The Knorr synthesis involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. The choice of this pathway is logical and effective for producing 2-quinolones. The reaction proceeds by first forming the β-ketoanilide intermediate from an aniline and a β-ketoester. Under strong acid conditions (e.g., concentrated sulfuric acid), the carbonyl group of the ketoanilide is protonated, activating it for electrophilic attack by the electron-rich aromatic ring of the aniline moiety. This intramolecular electrophilic aromatic substitution is the key ring-forming step, followed by dehydration to yield the final quinolone product.

Caption: Workflow for the Knorr synthesis of a 6-chloro-2-quinolone.

Representative Synthetic Protocol: Knorr Synthesis

This protocol describes the synthesis of a representative 6-chloro-2-quinolone derivative.

Objective: To synthesize 6-chloro-4-methyl-1H-quinolin-2-one.

Materials:

-

4-Chloroaniline

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Anilide Formation:

-

In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a weak acid (e.g., a drop of acetic acid) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline. This condensation reaction forms the β-ketoanilide intermediate, which may be used directly or after purification.

-

-

Cyclization:

-

Cool a flask containing concentrated sulfuric acid (typically 4-5 times the weight of the anilide) in an ice bath to below 10 °C.

-

Slowly and cautiously add the crude β-ketoanilide intermediate to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. Causality: This exothermic addition must be controlled to prevent unwanted side reactions and ensure safety.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for 1-2 hours. Monitor the reaction by TLC. Causality: Heating provides the necessary activation energy for the intramolecular electrophilic substitution and subsequent dehydration.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acid, followed by a wash with a cold dilute sodium bicarbonate solution, and finally with more cold water until the filtrate is neutral.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) will yield the purified 6-chloro-4-methyl-1H-quinolin-2-one.

-

Section 3: Applications in Research and Drug Development

The 6-chloro-2-quinolone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for therapeutic applications. Its value stems from its ability to engage in key intermolecular interactions (hydrogen bonding via the lactam N-H and C=O groups) and the favorable physicochemical properties imparted by the chloro-substituent.

-

Anticancer Activity: Derivatives of the quinolin-2-one core have demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines.[6][7] The scaffold acts as a template for designing agents that can induce apoptosis and arrest the cell cycle in cancer cells.[7][8] For instance, certain 6-chloro-quinoline derivatives have shown significant growth inhibition of breast cancer cells.[2]

-

Antimicrobial and Antitubercular Agents: The quinolone framework is famous for its antibacterial properties (e.g., fluoroquinolones). More recently, the 2-quinolone variant has been explored for novel antimicrobial applications. A notable study identified 2-aryl-quinolones as inhibitors of cytochrome bd, a key component of the respiratory chain in Mycobacterium tuberculosis, highlighting a potential strategy to combat tuberculosis.[9][10]

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The predominance of the keto tautomer simplifies spectral interpretation.

Caption: Workflow for the analytical characterization of 6-chloro-1H-quinolin-2-one.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, with coupling patterns characteristic of their substitution. A key signal will be a broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton of the lactam.

-

IR Spectroscopy: A strong, characteristic absorption band is expected between 1650-1680 cm⁻¹, corresponding to the C=O (amide) stretching vibration of the keto form. The broad O-H stretch of the enol form (around 3200-3400 cm⁻¹) would be absent or of very low intensity.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 179 and a characteristic (M+2)⁺ peak at m/z 181 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To assess the purity of the synthesized 6-chloro-1H-quinolin-2-one.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).

The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. This method is self-validating; peak shape, retention time consistency, and baseline resolution confirm the robustness of the analysis.

Section 5: Safety and Handling

6-Chloro-1H-quinolin-2-one is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound, existing predominantly as its 6-chloro-1H-quinolin-2-one tautomer, represents a molecule of significant interest to the scientific community. Its synthesis via the robust Knorr reaction is straightforward, and its structure provides a versatile platform for derivatization. As research continues to uncover the therapeutic potential of quinolone-based scaffolds in oncology and infectious diseases, a thorough technical understanding of this key building block is indispensable for the development of next-generation pharmaceuticals.

References

- Chemicalbridge. (n.d.). This compound, 1810-67-9.

-

Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(35), 25685-25706. Available from: [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. Journal of the Iranian Chemical Society, 19(11), 4785-4801. Available from: [Link]

-

Al-Amiery, A. A., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available from: [Link]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 421-428. Available from: [Link]

- ResearchGate. (n.d.). Quinolin-2(1H)-one derivatives 1–6 with remarkable biological activities.

- (n.d.). The All New Radiometer ION85. Retrieved from a source providing CAS numbers and discussing biological activity.

-

Al-Amiery, A. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 8(4), 214-221. Available from: [Link]

-

Wang, S., et al. (2019). Synthesis and anticancer activity of novel 2-quinolone derivatives. Medicinal Chemistry Research, 28(10), 1646-1658. Available from: [Link]

-

Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1954. Available from: [Link]

-

Zhang, C. G., & Luo, Y. H. (2012). 6-Chloro-quinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. Available from: [Link]

-

Cleghorn, L. A., et al. (2023). Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis. ACS Infectious Diseases, 9(2), 221-238. Available from: [Link]

-

Fung-Tomc, J., et al. (2001). Antibacterial spectrum of a novel des-fluoro(6) quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy, 45(4), 1154-1163. Available from: [Link]

- Sigma-Aldrich. (n.d.). 6-Chloroquinoline 99%.

- BOC Sciences. (n.d.). 6-Chloro-4-hydroxy-2-quinolone.

-

Cleghorn, L. A., et al. (2023). Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis. ACS Infectious Diseases, 9(2), 221-238. Available from: [Link]

- Guidechem. (n.d.). 6-CHLOROQUINOLINE 612-57-7 wiki.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. 6-Chloro-quinolin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound,1810-67-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility of 6-Chloro-2-hydroxyquinoline

This guide provides a comprehensive technical overview of the solubility of 6-chloro-2-hydroxyquinoline, a crucial parameter for researchers, scientists, and professionals in drug development. Given the limited availability of direct quantitative solubility data in public literature, this document emphasizes the foundational principles, experimental methodologies for determination, and theoretical frameworks for prediction. This approach is designed to empower researchers to generate and interpret solubility data for this compound and its analogs.

Executive Summary

This compound is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold in drug discovery.[1][2] Its solubility profile across a range of solvents is a critical determinant of its utility in synthesis, purification, formulation, and ultimately, its bioavailability. This guide navigates the complexities of its solubility, addressing the influence of its physicochemical properties and providing actionable protocols and theoretical models to understand and predict its behavior in various solvent systems.

Physicochemical Properties Influencing Solubility

The solubility of this compound is intrinsically linked to its molecular structure. The presence of a chlorine atom, a hydroxyl group, and the quinoline core imparts a specific polarity and capacity for intermolecular interactions.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

-

Chloro Group (-Cl): An electron-withdrawing group that increases the molecule's polarity and can participate in halogen bonding.

The interplay of these features suggests that this compound will exhibit poor solubility in water and better solubility in polar organic solvents.[3] The pH of the medium will also play a critical role due to the ionizable nature of the quinoline nitrogen and the hydroxyl group.[4][5][6][7][8]

Theoretical Frameworks for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a valuable tool for estimating solubility and guiding solvent selection.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9][10][11]

-

δD (Dispersion): Relates to the energy from van der Waals forces.

-

δP (Polar): Relates to the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Relates to the energy from hydrogen bonds.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[13][14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces.[16][17] This method can provide a good qualitative ranking of solvents and, in some cases, quantitatively accurate solubility predictions.[14]

The following diagram illustrates the conceptual workflow for solubility prediction using these theoretical models.

Caption: Theoretical workflow for predicting the solubility of this compound.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols outline the gold-standard methods for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[18][19]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature, or centrifuge them, to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[20][21][22]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer or solvent of interest.

-

Incubation and Detection: Shake the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a nephelometer or a plate reader to detect the point of precipitation.

The following diagram outlines the experimental workflow for solubility determination.

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Illustrative Solubility Data and Interpretation

While specific quantitative data for this compound is not widely published, the table below provides an illustrative template for expected solubility trends in common laboratory solvents. Researchers should populate this table with their experimentally determined values.

| Solvent | Dielectric Constant (20°C) | Expected Solubility Trend | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Water | 80.1 | Very Low | |

| Methanol | 32.7 | Moderate | |

| Ethanol | 24.5 | Moderate | |

| Acetone | 20.7 | Moderate to High | |

| Acetonitrile | 37.5 | Moderate | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | |

| N,N-Dimethylformamide (DMF) | 36.7 | High | |

| Chloroform | 4.8 | Low to Moderate | |

| Ethyl Acetate | 6.0 | Low to Moderate |

Interpretation of Results:

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): Expected due to the polar nature of this compound and the strong dipole-dipole interactions with these solvents.

-

Moderate Solubility in Alcohols (Methanol, Ethanol): The hydroxyl group allows for hydrogen bonding with these protic solvents.

-

Low Solubility in Non-polar Solvents: The overall polarity of the molecule limits its solubility in non-polar environments.

-

Very Low Aqueous Solubility: The aromatic quinoline core is hydrophobic, leading to poor solubility in water despite the presence of polar functional groups.

Conclusion

Understanding the solubility of this compound is paramount for its successful application in research and development. This guide has provided a robust framework for approaching this critical parameter. By combining theoretical predictions with rigorous experimental determination, researchers can effectively navigate the challenges associated with the solubility of this and other poorly soluble compounds, thereby accelerating the drug discovery and development process.

References

- A new activity coefficient model was developed from excess Gibbs free energy in the form G(ex) = cA(a) x(1)(b)...x(n)(b). The constants of the proposed model were considered to be function of solute and solvent dielectric constants, Hildebrand solubility parameters and specific volumes of solute and solvent molecules. (Source: PubMed)

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). SciSpace.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.

- Vermeire, F. H., Leenhouts, R., Morgan, N., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Prediction of Solubility with COSMO-RS. (n.d.). Zenodo.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Vermeire, F., Leenhouts, R., Morgan, N., & Green, W. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Solubility prediction via a thermodynamic cycle. The free energy change... (n.d.).

- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (n.d.). SciSpace.

- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.

- 6-CHLOROQUINOLINE CAS#: 612-57-7. (n.d.). ChemicalBook.

- Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. (n.d.). Benchchem.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).

- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.

- 2-Chloro-6-hydroxyquinoline synthesis. (n.d.). ChemicalBook.

- (337cn)

- This compound. (n.d.). Santa Cruz Biotechnology.

- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (2022). PubMed.

- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. (n.d.). Benchchem.

- Hansen solubility parameter. (n.d.). In Wikipedia.

- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. (n.d.). Benchchem.

- Dissolution Method Development for Poorly Soluble Compounds. (2025).

- Hansen Solubility Parameters. (n.d.).

-

Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[16] and... (n.d.). ResearchGate.

- 6-Chloro-2-hydroxyquinoxaline. (n.d.). Santa Cruz Biotechnology.

- 86209-35-0(6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ) Product Description. (n.d.). ChemicalBook.

- New preparation process of 6-chloro-2-hydroxyquinoxaline. (n.d.).

- CAS 23981-25-1: 8-Chloro-2-hydroxyquinoline. (n.d.). CymitQuimica.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC.

- The Role of Quinoline Deriv

- ANALYTICAL METHODS. (n.d.).

- Analytical methods and achievability. (n.d.).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- Introduction to the Hansen Solubility Parameters 5381 2019. (2019). YouTube.

- Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (2019).

- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025).

- Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicyl

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.

- A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. (n.d.). Benchchem.

- Establishing Analytical Standards for 2-(2-Chloroethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

- 14. scispace.com [scispace.com]

- 15. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 16. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. approcess.com [approcess.com]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Characterization of 6-Chloro-2-hydroxyquinoline

This guide provides a comprehensive technical overview of the spectral data for 6-chloro-2-hydroxyquinoline (CAS No. 1810-67-9), a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in numerous biologically active compounds. The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 2-position significantly influences the molecule's electronic properties and potential for intermolecular interactions, making its unambiguous characterization essential.

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its more stable keto form, 6-chloro-2(1H)-quinolinone. This tautomerism will be reflected in its spectral data, particularly in NMR and IR spectroscopy. Due to the limited availability of directly published experimental spectra for this specific compound, this guide will also draw upon data from structurally related analogs to provide a robust interpretation of expected spectral features.

Molecular Structure and Tautomerism

The structural elucidation of this compound is fundamental to interpreting its spectral data. The presence of the hydroxyl group at the 2-position allows for keto-enol tautomerism, resulting in an equilibrium between the hydroxyquinoline (enol) and the quinolinone (keto) forms.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively. The observed spectra will likely represent the dominant tautomeric form in the chosen solvent.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For the more stable 6-chloro-2(1H)-quinolinone tautomer, we expect to see signals corresponding to the aromatic protons and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Chloro-2(1H)-quinolinone